molecular formula C10H11NO3 B3217756 Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate CAS No. 118488-74-7

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate

Cat. No.: B3217756
CAS No.: 118488-74-7
M. Wt: 193.2 g/mol
InChI Key: SRSGIDZSIQOOMC-UHFFFAOYSA-N
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Description

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is known for its unique structure, which includes a pyridine ring and a hydroxy group attached to a prop-2-enoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate typically involves the reaction of pyridine-2-carbaldehyde with methyl acrylate in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives and functionalized acrylates[3][3].

Scientific Research Applications

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate can be compared with other similar compounds, such as:

    Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate: This compound has a similar structure but with the hydroxy group attached to the 3-position of the pyridine ring instead of the 2-position.

    Methyl 2-[hydroxy(pyridin-4-yl)methyl]prop-2-enoate: In this compound, the hydroxy group is attached to the 4-position of the pyridine ring.

    Ethyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGIDZSIQOOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234027
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-74-7
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118488-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-hydroxy-α-methylene-2-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask was charged with chloroform (100 mL), picolinaldehyde (10.7 g, 0.10 mol), methyl acrylate (8.60 g, 0.10 mol), and 1,4-diazabicyclo[2.2.2]octane (0.560 g, 5.00 mmol). The reaction mixture stirred at room temperature for 48 h. After this time the reaction was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 3:1 petroleum ether/ethyl acetate to afford 127a as a dark yellow oil (11.6 g, 60%). MS-ESI: (M+H)+ 194.2. 1H NMR (500 MHz, CDCl3) δ 8.54 (d, J=5.0 Hz, 1H), 7.69-7.66 (m, 1H), 7.42 (d, J=8.0 Hz, 1H), 7.22-7.20 (m, 1H), 6.36 (s, 1H), 5.97 (s, 1H), 5.62 (s, 1H), 4.85 (s, 1H), 3.74 (s, 3H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
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Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
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Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Reactant of Route 4
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate

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